molecular formula C10H11NO B098458 6-methoxy-7-methyl-1H-indole CAS No. 19500-05-1

6-methoxy-7-methyl-1H-indole

Cat. No.: B098458
CAS No.: 19500-05-1
M. Wt: 161.2 g/mol
InChI Key: WUDWEEBAUNNAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in various natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 6th position and a methyl group at the 7th position on the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-7-methyl-1H-indole can be achieved through several methods. One common approach involves the Leimgruber–Batcho indole synthesis, which includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate hydrazone from an appropriate precursor.

    Cyclization: The intermediate undergoes cyclization to form the indole ring system.

    Functional Group Introduction: The methoxy and methyl groups are introduced at the desired positions through selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to facilitate the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

6-Methoxy-7-methyl-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-methoxy-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyindole: Similar in structure but lacks the methyl group at the 7th position.

    7-Methoxyindole: Similar but lacks the methoxy group at the 6th position.

    6,7-Dimethoxyindole: Contains methoxy groups at both the 6th and 7th positions.

Uniqueness

6-Methoxy-7-methyl-1H-indole is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other indole derivatives, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-methoxy-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-9(12-2)4-3-8-5-6-11-10(7)8/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDWEEBAUNNAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600097
Record name 6-Methoxy-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19500-05-1
Record name 6-Methoxy-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-7-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-methoxy-7-methyl-1H-indole
Reactant of Route 3
Reactant of Route 3
6-methoxy-7-methyl-1H-indole
Reactant of Route 4
Reactant of Route 4
6-methoxy-7-methyl-1H-indole
Reactant of Route 5
Reactant of Route 5
6-methoxy-7-methyl-1H-indole
Reactant of Route 6
Reactant of Route 6
6-methoxy-7-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.